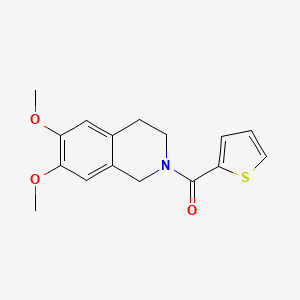

2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazolyl-amide derivatives, including structures similar to 2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, often involves the reaction of benzothiazoles with acetic acid or its derivatives under reflux conditions. These reactions typically result in the formation of amide hydrogen-bonded crystals, showcasing the compound's ability to form hydrogen bonds with water and other molecules due to its amide and benzothiazole functional groups (Balijapalli et al., 2017).

Molecular Structure Analysis

Studies involving molecular structure analysis of compounds related to 2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide reveal complex hydrogen bonding and structural conformations. For example, N-(benzo[d]thiazol-2-yl)acetamides can form various hydrogen-bonded assemblies, highlighting the structural versatility and stability provided by the benzothiazole and amide moieties (Balijapalli et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives often lead to the formation of complexes with metals or other organic compounds. These reactions are significant for understanding the chemical behavior and potential applications of 2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide in various fields. For instance, Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands have been studied for their spectroscopic characteristics and cytotoxicity, indicating the compound's applicability in medicinal chemistry and material science (Al‐Janabi et al., 2020).

Physical Properties Analysis

The physical properties of benzothiazolyl-amide derivatives, including solubility, crystalline structure, and melting points, are crucial for their application in various scientific and industrial processes. The crystalline structure of these compounds, determined through X-ray crystallography, reveals the influence of substituents on the benzothiazole ring on their physical properties and stability (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, such as reactivity, pKa values, and potential for forming complexes, are pivotal for its application in chemical synthesis and drug design. For example, the acidity constants of benzothiazolyl-acetamide derivatives provide insights into their reactivity and potential as drug precursors (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Mechanical Studies

A study explored the spectroscopic and quantum mechanical aspects of bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. The compounds also showed promise in non-linear optical (NLO) applications, indicating a range of electronic and photonic uses (Mary et al., 2020).

Structure-Activity Relationships

Another study focused on the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin dual inhibitors, where modifications to benzothiazole analogs aimed to enhance metabolic stability, indicating its significance in drug development for cancer treatment (Stec et al., 2011).

Photophysical Properties

Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals highlighted their unique hydrogen bonding interactions. Such properties could be crucial for developing materials with specific optical or electronic characteristics (Balijapalli et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-5-14-7-3-2-6(4-8(7)17-5)15-9(16)10(11,12)13/h2-4H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITVWQVDKJZIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)